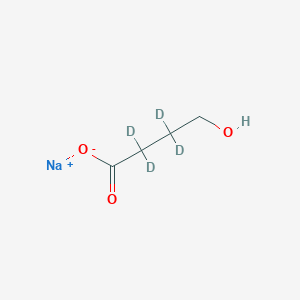
Sodium 4-hydroxybutyrate-2,2,3,3-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 4-hydroxybutyrate-2,2,3,3-d4: is an isotopically labeled compound, often used in scientific research. It is a deuterated form of sodium 4-hydroxybutyrate, where the hydrogen atoms at positions 2 and 3 are replaced with deuterium. This compound is primarily used as an internal standard in various analytical techniques due to its stability and distinct mass.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-hydroxybutyrate-2,2,3,3-d4 typically involves the deuteration of 4-hydroxybutyric acid. The process begins with the preparation of 4-hydroxybutyric acid, followed by the introduction of deuterium atoms. This can be achieved through catalytic exchange reactions using deuterium oxide (D2O) as the deuterium source. The final step involves neutralizing the deuterated acid with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced catalytic systems and controlled reaction conditions to ensure the efficient incorporation of deuterium atoms .
化学反応の分析
Types of Reactions: Sodium 4-hydroxybutyrate-2,2,3,3-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated 4-hydroxybutyric acid.
Reduction: Reduction reactions can convert it back to its corresponding alcohol form.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products: The major products formed from these reactions include deuterated derivatives of 4-hydroxybutyric acid and its corresponding alcohols .
科学的研究の応用
Metabolic Studies
Sodium 4-hydroxybutyrate-2,2,3,3-d4 is primarily utilized in metabolic studies due to its role as a stable isotope-labeled compound. It serves as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Key Findings:
- Metabolism Tracking : In studies examining the metabolism of exogenous β-hydroxybutyrate in animal models, the deuterated form allows researchers to trace metabolic pathways and quantify the incorporation of labeled carbon into metabolic products like glutamate and lactate. This is particularly valuable in understanding energy metabolism in conditions such as traumatic brain injury (TBI) .
- Ketone Body Metabolism : Research indicates that ketones like sodium 4-hydroxybutyrate can significantly fuel mitochondrial energy metabolism in the brain post-injury. The incorporation of deuterated labels helps elucidate the differences in metabolic responses between healthy and injured tissues .
Drug Delivery Systems
The compound has potential applications in drug delivery systems (DDS), particularly those designed for controlled release of therapeutic agents.
Applications:
- Polymeric Drug Delivery : Sodium 4-hydroxybutyrate can be incorporated into polymeric systems that respond to environmental stimuli (pH, temperature). These smart polymers can enhance the therapeutic efficacy of drugs by controlling their release rates at targeted sites .
- Biodegradable Materials : The compound's derivatives are being explored for use in biodegradable materials that can serve as scaffolds for tissue engineering and regenerative medicine .
Neuroprotective Research
This compound has been investigated for its neuroprotective properties.
Research Insights:
- Neuroprotection Mechanisms : Studies have shown that sodium 4-hydroxybutyrate can mitigate neuronal damage following TBI by enhancing energy metabolism and reducing oxidative stress. The use of deuterated forms allows for precise tracking of metabolic changes in neuronal cells under stress conditions .
- Potential Therapeutic Uses : Given its effects on brain metabolism and neuroprotection, sodium 4-hydroxybutyrate may have implications for treating neurological disorders characterized by energy deficits or oxidative stress .
Case Studies
Several case studies illustrate the practical applications of this compound:
作用機序
The mechanism of action of sodium 4-hydroxybutyrate-2,2,3,3-d4 is similar to that of its non-deuterated counterpart. It acts as a central nervous system depressant by binding to gamma-aminobutyric acid (GABA) receptors and gamma-hydroxybutyrate (GHB) receptors in the brain. This binding results in inhibitory neurotransmission, leading to sedative and anesthetic effects .
類似化合物との比較
Sodium 4-hydroxybutyrate:
Sodium DL-3-hydroxybutyrate-3,4,4,4-d4: Another deuterated compound used as an internal standard in analytical chemistry.
Uniqueness: Sodium 4-hydroxybutyrate-2,2,3,3-d4 is unique due to its specific deuteration pattern, which provides distinct advantages in analytical applications. Its isotopic labeling allows for precise quantification and tracking in various research fields, making it a valuable tool in scientific investigations .
特性
CAS番号 |
1251763-08-2 |
|---|---|
分子式 |
C4H3D4NaO3 |
分子量 |
130.1109971 |
IUPAC名 |
sodium;2,2,3,3-tetradeuterio-4-hydroxybutanoate |
InChI |
InChI=1S/C4H8O3.Na/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1/i1D2,2D2; |
SMILES |
C(CC(=O)[O-])CO.[Na+] |
同義語 |
SodiuM 4-Hydroxybutyrate-d4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















